

parsaclisib objective response rate CITADEL-203

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Compound Focus: Parsaclisib

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Parsaclisib Efficacy Data from CITADEL-203

The table below summarizes the key efficacy outcomes for patients receiving the recommended daily dosing (DG) regimen of **parsaclisib**.

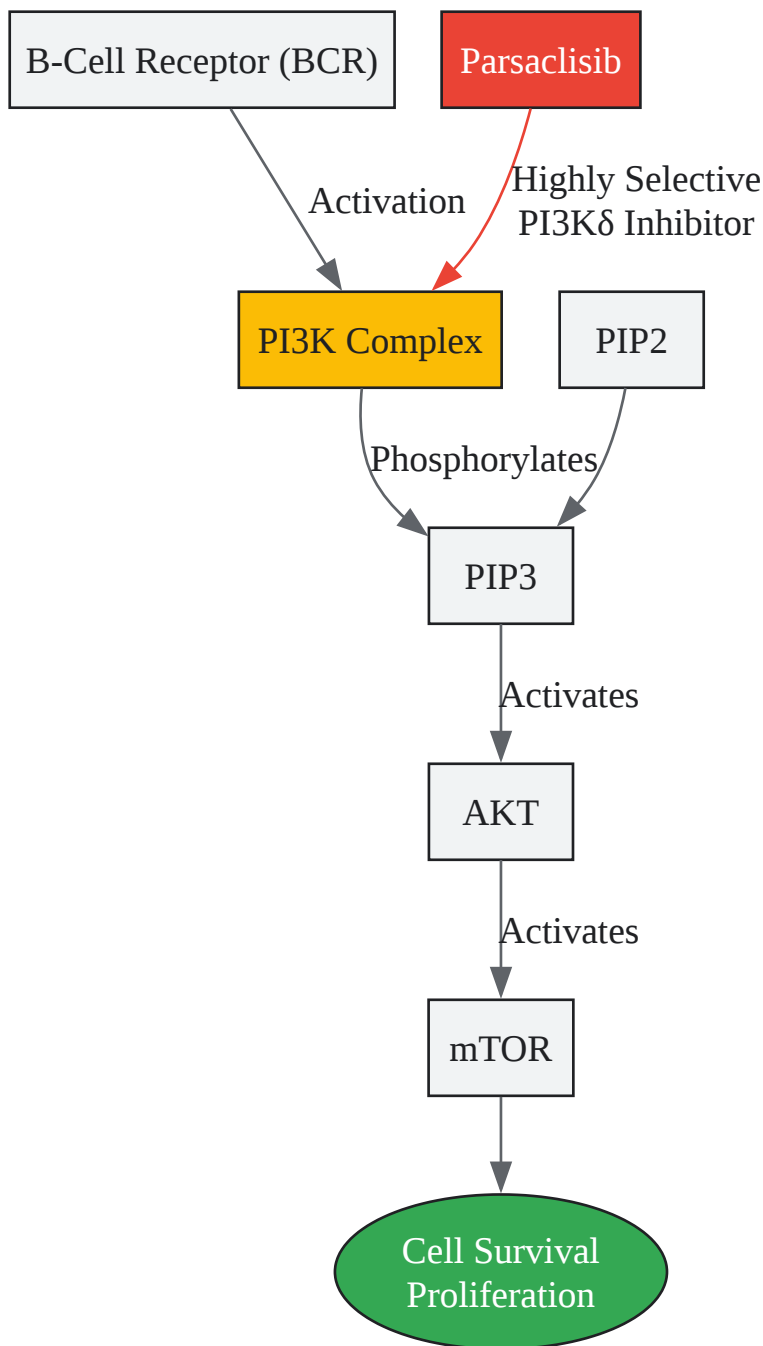
Efficacy Parameter	Result in Daily Dosing Group (DG, n=103)	Result in All Treated Patients (N=126)
Objective Response Rate (ORR)	77.7% (95% CI: 68.4–85.3) [1] [2]	75.4% (95% CI: 66.9–82.6) [1] [2]
Complete Response (CR) Rate	19.4% (95% CI: 12.3–28.4) [2]	18.3% [3]
Median Duration of Response (mDOR)	14.7 months (95% CI: 12.0–17.5 [1]; 10.4–NE [2])	14.7 months (95% CI: 12.0–17.5) [1]
Median Progression-Free Survival (mPFS)	15.8 months (95% CI: 11.0–NE) [1] [2]	15.8 months (95% CI: 11.3–15.8) [4]
Time to Response (TTR)	Rapid, with 74% of responses occurring at the first 8-week assessment [1]	Rapid, with a median time of 8 weeks [4]

Experimental Protocol of CITADEL-203

Understanding the trial's methodology is crucial for interpreting the data:

- **Study Design:** CITADEL-203 was a Phase 2, multicenter, open-label study (NCT03126019) [1] [2].
- **Patient Population:** Adults with histologically confirmed relapsed or refractory follicular lymphoma (grade 1-3a) who had received at least two prior systemic therapies and were ineligible for hematopoietic stem cell transplantation [4] [2].
- **Dosing Regimens:** Patients were allocated to one of two regimens, with the daily dosing group (DG) selected as the recommended regimen based on interim analyses [1] [2].
 - **Daily Dosing Group (DG):** **Parsaclisib 20 mg once daily for 8 weeks**, followed by **2.5 mg once daily** continuously.
 - **Weekly Dosing Group (WG):** **Parsaclisib 20 mg once daily for 8 weeks**, followed by **20 mg once weekly**.
- **Primary Endpoint: Objective response rate (ORR)** as assessed by an independent review committee using Lugano classification criteria [1] [2].
- **Key Secondary Endpoints:** Complete response rate, duration of response, progression-free survival, overall survival, and safety [4].

The following diagram illustrates the B-cell receptor signaling pathway and **parsaclisib**'s specific mechanism of action within it.



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Safety and Tolerability Profile

The safety profile of **parsaclisib** from CITADEL-203 is summarized below. Adverse events were manageable with dose modifications.

Safety Measure	Incidence (All Treated Patients, N=126)
Most Common Any-Grade TEAEs	Diarrhea (38.1%), Nausea (24.6%), Cough (22.2%) [2] [3]
Most Common Grade ≥ 3 TEAEs	Diarrhea (11.9%), Neutropenia (10.3%), Colitis (5.6%) [2] [3]
TEAEs Leading to Dose Interruption	46.8% of patients [2]
TEAEs Leading to Dose Reduction	17.5% of patients [2]
TEAEs Leading to Treatment Discontinuation	23.8% of patients [2]
Serious TEAEs	45.2% of patients; most common: Diarrhea (7.1%), Colitis (6.3%) [3]

Context Within the PI3K δ Inhibitor Class

- **Designed for Improved Safety:** **Parsaclisib** was developed as a highly selective next-generation PI3K δ inhibitor to avoid the hepatotoxicity and improve the tolerability profile associated with earlier PI3K inhibitors [1] [2].
- **Comparison with Other Agents:** The ORR of 78% with **parsaclisib** compares favorably to the 42% to 59% ORR reported with other PI3K inhibitors in relapsed/refractory follicular lymphoma [2]. However, it is important to note that several previously approved PI3K inhibitors have had their indications for follicular lymphoma withdrawn due to safety concerns and an inability to complete confirmatory trials [2].

The data from CITADEL-203 demonstrates that **parsaclisib** is a potent PI3K δ inhibitor with high efficacy and a manageable, though not negligible, safety profile in a heavily pre-treated population.

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